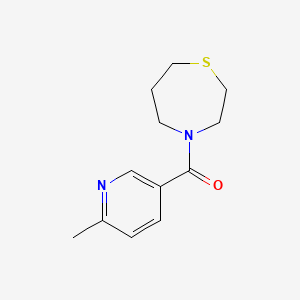
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone, also known as MPTM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTM belongs to the class of thiazepane-based compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that play a key role in inflammation and pain. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has also been reported to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been reported to reduce anxiety-like behavior in animal models of anxiety. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. Additionally, (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, there are also some limitations to the use of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone in lab experiments. For example, the exact mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the research on (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone. One potential direction is to further investigate the mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone, particularly its effects on neurotransmitters that are involved in the regulation of mood and anxiety. Another potential direction is to investigate the potential use of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone as a drug for the treatment of neuropathic pain and epilepsy. Additionally, further studies are needed to investigate the safety and efficacy of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone in human subjects.
Méthodes De Synthèse
The synthesis of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with 1,4-thiazepane-4-carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then treated with acetic anhydride to obtain (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone. This method has been reported to yield (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone with high purity and yield.
Applications De Recherche Scientifique
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has also been investigated for its potential use as an antidepressant and anxiolytic agent. Additionally, (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential as a drug for the treatment of neuropathic pain and epilepsy.
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-3-4-11(9-13-10)12(15)14-5-2-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIGKQGJAMWPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

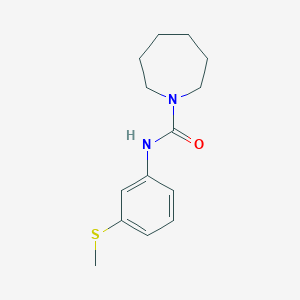
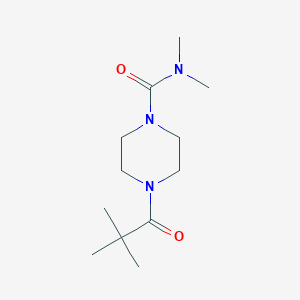
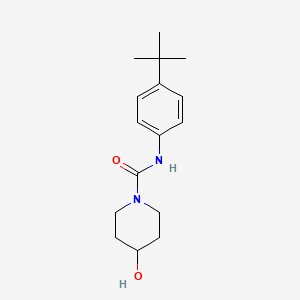
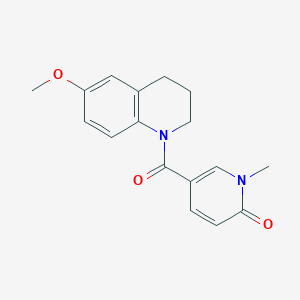
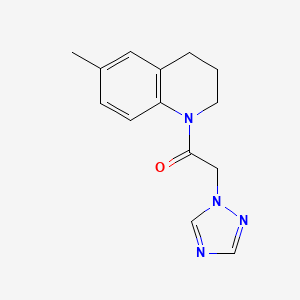
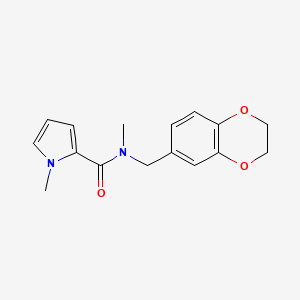
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)
![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
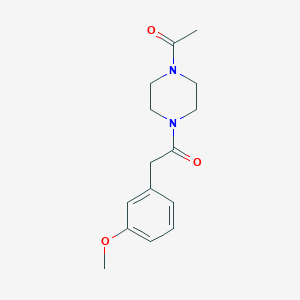
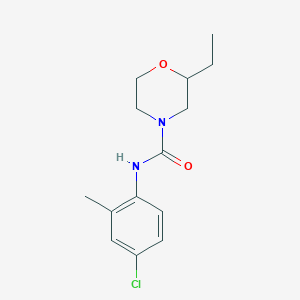
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)

